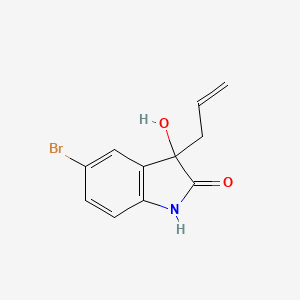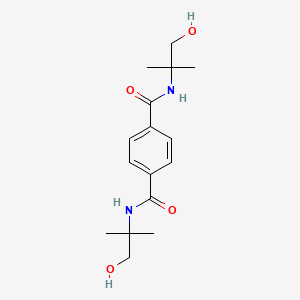
N~1~,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of two hydroxy-2-methylpropan-2-yl groups attached to a benzene ring through amide linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with 1-hydroxy-2-methylpropan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of N1,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(1-hydroxy-2-methylpropan-2-yl)oxamide
- 4-Bromo-N~1~,N~3~-Bis(1-hydroxy-2-methylpropan-2-yl)isophthalamide
Uniqueness
N~1~,N~4~-Bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide is unique due to its specific substitution pattern on the benzene ring and the presence of two hydroxy-2-methylpropan-2-yl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
880352-93-2 |
|---|---|
Fórmula molecular |
C16H24N2O4 |
Peso molecular |
308.37 g/mol |
Nombre IUPAC |
1-N,4-N-bis(1-hydroxy-2-methylpropan-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,9-19)17-13(21)11-5-7-12(8-6-11)14(22)18-16(3,4)10-20/h5-8,19-20H,9-10H2,1-4H3,(H,17,21)(H,18,22) |
Clave InChI |
QMZHKVPJHCBZAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NC(=O)C1=CC=C(C=C1)C(=O)NC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B12598899.png)
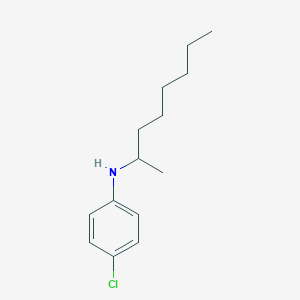
![5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B12598917.png)
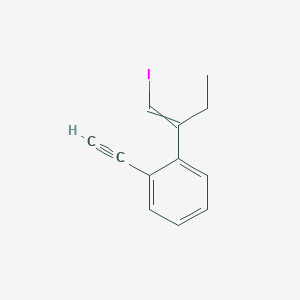
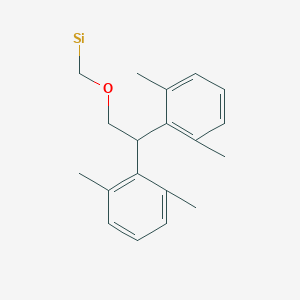
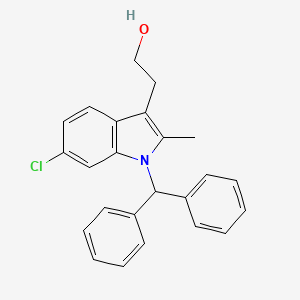
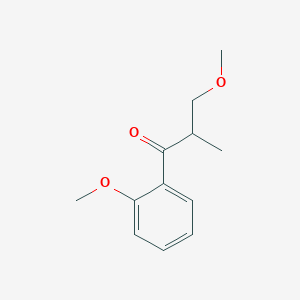
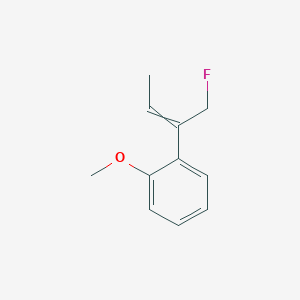

![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
![3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol](/img/structure/B12598977.png)

![Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-](/img/structure/B12598992.png)
